Cas no 2034542-05-5 (N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide)

N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide
- 2034542-05-5
- F6353-5720
- N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide
- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide
- AKOS026687788
- N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide
-
- インチ: 1S/C24H26N2O2S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-17-22(21-11-14-28-18-21)26-12-15-29-16-13-26/h1-11,14,18,22-23H,12-13,15-17H2,(H,25,27)
- InChIKey: CCNIMOLPXJOODV-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CC1)C(C1=COC=C1)CNC(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 406.17149925g/mol
- どういたいしつりょう: 406.17149925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6353-5720-50mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-75mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-40mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-2μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-15mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-5μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-10μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-20μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-20mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6353-5720-100mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,2-diphenylacetamide |
2034542-05-5 | 100mg |
$248.0 | 2023-09-09 |
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamideに関する追加情報
Introduction to N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide (CAS No. 2034542-05-5)
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034542-05-5, represents a fusion of heterocyclic moieties and amide functionalities, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide consists of a central acetylamide group flanked by two distinct aromatic and heterocyclic substituents. The furan-3-yl moiety introduces a five-membered oxygen-containing heterocycle, which is known for its ability to engage in various hydrogen bonding interactions and π-stacking effects. This feature is particularly relevant in the design of bioactive molecules, as it can enhance binding affinity to biological targets. On the other hand, the thiomorpholin-4-yl group adds a six-membered sulfur-containing heterocycle, which is often associated with pharmacological properties such as receptor modulation and enzyme inhibition.
In recent years, there has been a growing interest in the development of dual-action compounds that can modulate multiple biological pathways simultaneously. N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide fits well within this paradigm, as its structural composition suggests potential interactions with both G-protein coupled receptors (GPCRs) and enzymes. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are key targets in the treatment of inflammatory diseases and cancer.
The synthesis of N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,2-diphenylacetamide involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The introduction of the furan-3-yl group typically involves Friedel-Crafts alkylation or metal-catalyzed cross-coupling reactions, while the incorporation of the thiomorpholin-4-yl moiety often necessitates nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, paving the way for its application in preclinical studies.
The pharmacological profile of N-2-(furan-3-yli)ethyl-N-[bis(4-methylphenyl)methylene]thiomorpholine (CAS No. 203454205)
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